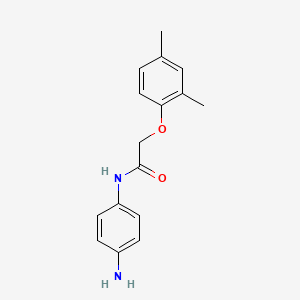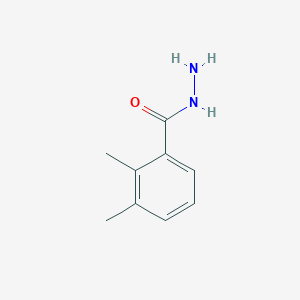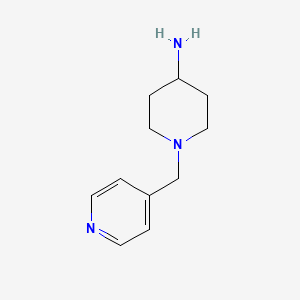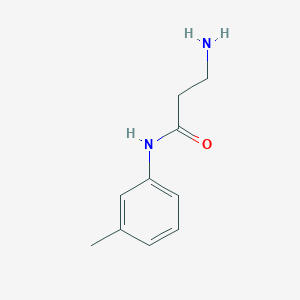
3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Vue d'ensemble
Description
3,4-Dihydroisoquinoline-2(1H)-carbothioamide is a chemical compound that has been the subject of various studies due to its potential biological activities. The compound is characterized by the presence of a dihydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing nitrogen. The carbothioamide moiety attached to this core structure suggests potential for interaction with biological targets.
Synthesis Analysis
The synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, including 3,4-Dihydroisoquinoline-2(1H)-carbothioamide, has been achieved through a simple one-step reaction protocol. This method provides a straightforward approach to generate a series of compounds for further biological evaluation . Another related synthesis involves the Pictet-Spengler reaction, which is used to create a conformationally constrained tyrosine analogue, demonstrating the versatility of reactions that can be applied to dihydroisoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide and its analogues is crucial for their biological activity. The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups on the compounds enhances their activity . Additionally, the stereoselective synthesis of related isoquinolinones and oxoberbines from homophthalic anhydrides and azomethines provides insights into the three-dimensional conformation of these molecules, which is important for understanding their interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide is influenced by its functional groups. The carbothioamide group, in particular, is known to participate in various chemical reactions, which can be exploited to create a diverse array of derivatives with potential biological activities. The synthesis of carbothiohydrazide or carbohydrazide based small molecule compounds, as reported in the literature, exemplifies the chemical versatility of the dihydroisoquinoline scaffold .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide are not detailed in the provided papers, the general properties of such compounds can be inferred. Typically, these compounds would exhibit moderate solubility in organic solvents and might show varying degrees of solubility in water depending on the nature of the substituents. The presence of the carbothioamide group suggests potential for hydrogen bonding, which could affect the compound's solubility and stability.
Applications De Recherche Scientifique
Urease Inhibition
3,4-Dihydroisoquinoline-2(1H)-carbothioamide has shown significant potential in urease inhibition studies. Analogues of this compound demonstrated considerable urease inhibitory potential, with some being more potent than standard inhibitors. These findings suggest its potential application in treating diseases related to urease activity, such as urinary and gastrointestinal infections (Ali et al., 2021).
Corrosion Inhibition
Research has identified 3,4-Dihydroisoquinoline-2(1H)-carbothioamide derivatives as effective corrosion inhibitors. These compounds demonstrated significant protection for C22E steel in acidic environments, highlighting their potential in industrial applications where corrosion resistance is critical (About et al., 2020).
Organic Synthesis
This compound is utilized in the synthesis of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which have biological and pharmacological significance. It serves as a template for creating these compounds under mild conditions, indicating its role in the synthesis of potentially therapeutic compounds (Harmata & Hong, 2007).
Catalysis in Chemical Reactions
3,4-Dihydroisoquinoline-2(1H)-carbothioamide plays a role in catalytic reactions. For instance, its addition to isocyanides in the presence of chlorosilane yields 1,2,3,4-tetrahydroisoquinoline-1-carboxylamides, demonstrating its utility in synthetic organic chemistry (Soeta et al., 2012).
Antimicrobial Activity
Studies have shown that derivatives of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Pattanashetty et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide are Monoamine Oxidase (MAO)-A and -B , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
Mode of Action
3,4-Dihydroisoquinoline-2(1H)-carbothioamide interacts with its targets by inhibiting their activity. It shows good inhibitory activity against both MAO-A and MAO-B .
Biochemical Pathways
The inhibition of MAO-A, MAO-B, and BChE affects the degradation of neurotransmitters, leading to an increase in neurotransmitter levels. This is particularly relevant in the central nervous system where neurotransmitters like 5-HT (serotonin) and NE (norepinephrine) are involved .
Pharmacokinetics
The compound’s effects are observed in a dose-dependent manner, suggesting that it is absorbed and metabolized in the body .
Result of Action
The inhibition of MAO-A, MAO-B, and BChE by 3,4-Dihydroisoquinoline-2(1H)-carbothioamide leads to an increase in neurotransmitter levels. This results in potent antidepressant activity and anticonvulsant effects . The compound also exhibits anti-inflammatory and analgesic activities .
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZVILRSLXZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588596 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |
CAS RN |
31964-52-0 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of 3,4-dihydroisoquinoline-2(1H)-carbothioamide derivatives are crucial for their bronchodilator activity?
A1: Research indicates that several structural elements within this class of compounds significantly influence their bronchodilator activity [].
- Fused B-ring: A fused B-ring within the structure, specifically a 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol moiety, is essential. This ring system should ideally remain unsubstituted for optimal activity [].
- C-region: An aromatic ring, preferably unsubstituted or with small substituents, connected to the thiourea group via a short linker (methylene or ethylene) is important. This linker can also be a ring fused to the aromatic ring [].
- Hydrophilicity: Replacing the benzene ring in the C-region with a pyridine ring can enhance hydrophilicity without compromising activity [].
Q2: How does the potency of the optimized 3,4-dihydroisoquinoline-2(1H)-carbothioamide derivative compare to established bronchodilators?
A2: The research identified a lead compound, 5,8-dichloro-N-[2-(4-chlorophenyl)ethyl]-6,7-dihydroxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide, demonstrating nearly tenfold higher potency compared to the parent compound, capsazepine []. This optimized derivative exhibited similar potency but improved efficiency in dilating human small airway preparations when compared to established bronchodilators like salbutamol and formoterol [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)


![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)


![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)




![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)
